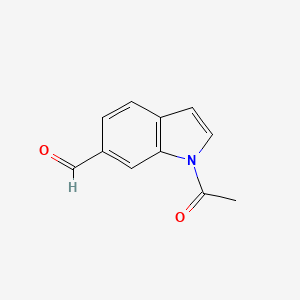

1-Acetyl-1H-indole-6-carbaldehyde

説明

1-Acetyl-1H-indole-6-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Applications

1-Acetyl-1H-indole-6-carbaldehyde serves as an intermediate in several organic synthesis pathways. It can undergo various reactions, including:

- Condensation Reactions : The aldehyde group can participate in condensation reactions, forming larger molecules or complex structures.

- Substitution Reactions : The presence of the acetyl group allows for nucleophilic substitutions, enabling the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions : Common reagents like potassium permanganate (oxidizing) and sodium borohydride (reducing) can modify the compound's functional groups for further applications.

Biological Activities

The biological activity of this compound is noteworthy, particularly concerning its interaction with various molecular targets:

- Neurotransmitter Modulation : Indole derivatives are known to influence serotonin receptors, potentially affecting mood regulation and neurotransmission. Research indicates that this compound may modulate receptor activities related to serotonin pathways, suggesting its utility in treating mood disorders.

- Anticancer Properties : Studies have shown that compounds similar to this compound exhibit significant growth inhibition in various cancer cell lines. Its structural modifications enhance anticancer activity, making it a candidate for developing new chemotherapeutic agents .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Case Studies

Several studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Screening

A study published in MDPI highlighted the synthesis of indole derivatives, including this compound, which showed potent growth inhibition in several cancer cell lines. The results emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective effects indicated that treatment with indole derivatives improved cognitive functions in animal models of Alzheimer's disease. This suggests potential therapeutic applications for mood disorders and neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and unique features of compounds structurally related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Aldehyde at C-3 of indole ring | Lacks acetyl group; primarily studied for synthesis |

| 1-Acetylindole | Acetyl group at nitrogen; no aldehyde | Simpler structure; used mainly in organic synthesis |

| Indole-2-carboxaldehyde | Carboxaldehyde at C-2 | Known for reactivity in condensation reactions |

| 5-Bromoindole | Bromine substitution on indole ring | Exhibits different reactivity patterns due to halogen presence |

| 6-Nitroindole | Nitro group at C-6 | Potentially more reactive due to electron-withdrawing nitro group |

化学反応の分析

Formylation and Acylation Reactions

-

Formylation : The Vilsmeier-Haack reaction is a key method for introducing a formyl group into the indole ring. This reaction typically targets the 3-position but can be adjusted for other positions with appropriate substituents.

-

Acylation : Acetyl groups can be introduced using acetyl chloride in the presence of a base like pyridine. This step is crucial for synthesizing compounds like 1-Acetyl-1H-indole-6-carbaldehyde.

Oxidation and Reduction Reactions

-

Oxidation : Indole derivatives can undergo oxidation to form carboxylic acids. For example, 1-Acetyl-1H-indole-3-carbaldehyde can be oxidized to 1-Acetyl-1H-indole-3-carboxylic acid.

-

Reduction : Reduction reactions can convert the formyl group to a hydroxymethyl group. This is typically achieved using reducing agents like sodium borohydride (NaBH₄).

Nucleophilic Substitution and Condensation Reactions

-

Nucleophilic Substitution : Indole derivatives can undergo nucleophilic substitution, especially at the 2-position, with various nucleophiles. This is useful for synthesizing complex indole derivatives .

-

Condensation Reactions : Knoevenagel condensation is a common method used with indole aldehydes to form new heterocyclic compounds. This involves reacting the aldehyde with active methylene compounds in the presence of acidic or basic catalysts .

Data Table: Common Reactions of Indole Derivatives

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | Formylated indoles |

| Acylation | Acetyl chloride, pyridine | Acylated indoles |

| Oxidation | Various oxidizing agents | Carboxylic acids |

| Reduction | NaBH₄ | Hydroxymethyl derivatives |

| Nucleophilic Substitution | Nucleophiles, bases | Substituted indoles |

| Knoevenagel Condensation | Active methylene compounds, acidic/basic catalysts | Heterocyclic compounds |

This table summarizes common reactions applicable to indole derivatives, which can be adapted for this compound with appropriate modifications.

特性

分子式 |

C11H9NO2 |

|---|---|

分子量 |

187.19 g/mol |

IUPAC名 |

1-acetylindole-6-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-8(14)12-5-4-10-3-2-9(7-13)6-11(10)12/h2-7H,1H3 |

InChIキー |

CSHGRYNVLZBFSC-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)C=O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。